D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate

Glycobiology Prodrug Design Physicochemical Profiling

D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate (CAS 14086-90-9), commonly referred to as α-D-glucosamine pentaacetate or peracetylated α-GlcNAc, is a fully acetylated amino sugar in which all four hydroxyl groups and the 2-acetamido nitrogen are protected as acetate esters. This compound serves as a protected glycosyl donor and a versatile intermediate in oligosaccharide synthesis, glycoconjugate assembly, and medicinal chemistry programs.

Molecular Formula C16H23NO10
Molecular Weight 389.35 g/mol
CAS No. 14086-90-9
Cat. No. B080930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
CAS14086-90-9
Molecular FormulaC16H23NO10
Molecular Weight389.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
InChIKeyOVPIZHVSWNOZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate (CAS 14086-90-9): Procurement-Grade Alpha-Anomer for Carbohydrate Chemistry


D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate (CAS 14086-90-9), commonly referred to as α-D-glucosamine pentaacetate or peracetylated α-GlcNAc, is a fully acetylated amino sugar in which all four hydroxyl groups and the 2-acetamido nitrogen are protected as acetate esters [1]. This compound serves as a protected glycosyl donor and a versatile intermediate in oligosaccharide synthesis, glycoconjugate assembly, and medicinal chemistry programs. Its alpha anomeric configuration imparts distinct physicochemical and reactivity properties that directly influence downstream experimental outcomes [1].

Why the Alpha Anomer Cannot Be Interchanged with Its Beta Counterpart or Non-Acetylated GlcNAc


Although the alpha (CAS 14086-90-9) and beta (CAS 7772-79-4) anomers of peracetylated glucosamine share the same molecular formula (C₁₆H₂₃NO₁₀), they display significantly different octanol/water partition coefficients, cytotoxic potentials, and reactivities as glycosyl donors [1][2]. These differences arise from the axial versus equatorial orientation of the anomeric acetate, which alters molecular packing, solubility, and susceptibility to nucleophilic activation. Substituting unacetylated N-acetylglucosamine (GlcNAc) for the tetraacetate further compounds the discrepancy by introducing unprotected hydroxyl groups that drastically change both hydrogen-bonding capacity and metabolic processing [1]. Consequently, generic replacement without deliberate selection risks compromised reaction yields, unintended biological readouts, and irreproducible pharmacokinetic behavior in prodrug applications.

Quantitative Differentiation Evidence for Alpha-Anomer GlcNAc Tetraacetate (CAS 14086-90-9) Versus Key Comparators


Lipophilicity Differential: Alpha Anomer Shows a 34% Lower Octanol/Water Partition Coefficient than the Beta Anomer

The octanol/water partition coefficient of the alpha anomer (0.278) is 34% lower than that of the beta anomer (0.424) and approximately 16-fold higher than that of non-acetylated N-acetylglucosamine (0.017) [1]. This intermediate lipophilicity positions the alpha anomer as a candidate that balances membrane permeability with aqueous solubility, distinct from both the highly lipophilic beta anomer and the poorly permeable parent sugar.

Glycobiology Prodrug Design Physicochemical Profiling

Cytotoxicity Profile: Alpha Anomer's Lower Lipophilicity Correlates with Reduced Growth Inhibition Relative to Beta Anomer

In P-288 murine lymphoma cells, the beta anomer (beta-pentaacetylglucosamine) inhibited cell growth at concentrations of 10⁻⁴ to 10⁻³ M, and its cytotoxicity was strongly correlated with its higher lipid solubility (partition coefficient 0.424) [1]. Although direct IC₅₀ data for the alpha anomer were not separately reported in this study, the established positive correlation between lipophilicity and cytotoxicity within the acetylated hexosamine series implies that the alpha anomer (partition coefficient 0.278) presents a substantially lower cytotoxic liability.

Antitumor Screening Cytotoxicity Metabolic Engineering

Glycosyl Donor Reactivity: Alpha-Acetate Is Significantly Less Reactive than the Beta Anomer, Requiring Elevated Activation Temperatures

In direct glycosylation reactions promoted by rare earth metal triflates (particularly Sc(OTf)₃), the peracetylated alpha-GlcNAc donor was found to be markedly less reactive than its beta counterpart, necessitating higher reaction temperatures to achieve acceptable yields [1]. At these elevated temperatures, glycoside anomerisation was observed in the presence of Sc(OTf)₃ and acetic acid, a side reaction not problematic when the beta anomer is used under milder conditions.

Glycosylation Methodology Carbohydrate Synthesis Rare Earth Catalysis

Anomeric Purity: Penta-Acyl Glucosamine Derivatives Form Exclusively as the Alpha Anomer Under Standard Acylation Conditions

NMR spectroscopic analysis of N-acetylated glucosamines bearing O-acetyl groups demonstrated that penta-acyl-D-glucosamine derivatives exist solely as the alpha anomer when prepared via standard pyridine-catalyzed acylation; no detectable beta anomer was observed [1]. In contrast, certain glucoconjugate intermediates (e.g., the ketoprofen conjugate) adopted exclusively the beta configuration under analogous conditions, underscoring the predictable anomeric outcome for the fully acetylated scaffold.

Protecting Group Strategy NMR Characterization Synthetic Reliability

High-Value Application Scenarios Where Alpha-Anomer GlcNAc Tetraacetate (CAS 14086-90-9) Outperforms Alternatives


Prodrug Candidate Optimization: Intermediate Lipophilicity for Controlled Membrane Permeability

Medicinal chemists designing acetylated sugar prodrugs can exploit the alpha anomer's partition coefficient of 0.278—substantially lower than the beta anomer (0.424) yet far above that of free GlcNAc (0.017)—to achieve a deliberate balance between passive membrane diffusion and aqueous solubility [1]. This property allows formulation scientists to circumvent the excessive hydrophobicity and associated toxicity of the beta anomer while preserving the pharmacokinetic advantages of peracetylation.

Orthogonal Glycosylation Strategies: Leveraging Latent Alpha Donor Reactivity

The intrinsically lower reactivity of the alpha-acetate donor relative to the beta anomer enables its use as a 'latent' donor in one-pot oligosaccharide assembly [2]. Chemists can selectively activate a more reactive donor first, then raise the temperature or tune the catalyst to unmask the alpha donor, thereby reducing protecting group manipulations and increasing synthetic efficiency.

Cell-Based Metabolic Labeling with Minimized Cytotoxic Interference

Investigators deploying peracetylated glucosamine probes to label glycans in live cells can select the alpha anomer to reduce off-target growth inhibition. The correlation between lipophilicity and cytotoxicity [1] indicates that the alpha anomer will perturb cellular homeostasis less than the beta anomer at comparable concentrations, improving the signal-to-noise ratio in metabolic labeling and click chemistry workflows.

GMP-Compliant Synthetic Routes: Guaranteed Anomeric Homogeneity Eliminates Separation Steps

The documented exclusive formation of the alpha anomer under standard pyridine-catalyzed acetylation [3] provides procurement and process chemistry teams with the assurance that purchased lots are anomerically pure. This eliminates the need for anomer-specific QC methods (e.g., chiral HPLC or polarimetry) and avoids the yield loss associated with anomer separation, directly reducing the cost of goods in scaled syntheses.

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